molecular formula C17H15ClN2OS B3035337 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318247-53-9

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

Cat. No.: B3035337
CAS No.: 318247-53-9
M. Wt: 330.8 g/mol
InChI Key: FMJSPNPSYNXTTD-UHFFFAOYSA-N
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Description

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl sulfanyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the chlorophenyl sulfanyl group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrazole ring.

    Addition of the methyl and phenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the methanol group: This final step involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but contains a thiadiazole ring instead of a pyrazole ring.

    4-chlorophenyl sulfanyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its interaction with biological targets make it a compound of significant interest.

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSPNPSYNXTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169394
Record name 5-[(4-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318247-53-9
Record name 5-[(4-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318247-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenyl)thio]-1-methyl-3-phenyl-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
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{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

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